molecular formula C5H8ClNO B1290269 3-(2-Chloroethoxy)propanenitrile CAS No. 1740-67-6

3-(2-Chloroethoxy)propanenitrile

Cat. No.: B1290269
CAS No.: 1740-67-6
M. Wt: 133.57 g/mol
InChI Key: CFKJOWJKHQXRRR-UHFFFAOYSA-N
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Description

3-(2-Chloroethoxy)propanenitrile is a chemical compound that belongs to the family of nitriles. It has the molecular formula C5H8ClNO and a molecular weight of 133.57 g/mol. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-(2-Chloroethoxy)propanenitrile can be achieved through several methods:

    From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

    From Amides: Nitriles can be made by dehydrating amides.

    From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing a hydroxynitrile.

Chemical Reactions Analysis

3-(2-Chloroethoxy)propanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, to form different products.

    Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

Scientific Research Applications

3-(2-Chloroethoxy)propanenitrile has several applications in scientific research:

    Polymer Synthesis: It is used as a monomer in the synthesis of polymers, contributing to specific material properties.

    Synthetic Methodologies: The reactivity of this compound is explored in developing new synthetic methodologies and strategies.

    Biomedical Research: It is used in the development of new drugs and therapeutic agents due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethoxy)propanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways . The chlorine atom can be substituted by other nucleophiles, leading to the formation of different products that can interact with biological targets .

Comparison with Similar Compounds

3-(2-Chloroethoxy)propanenitrile can be compared with other similar compounds, such as:

    3-(2-Bromoethoxy)propanenitrile: Similar in structure but with a bromine atom instead of chlorine.

    3-(2-Iodoethoxy)propanenitrile: Similar in structure but with an iodine atom instead of chlorine.

    3-(2-Fluoroethoxy)propanenitrile: Similar in structure but with a fluorine atom instead of chlorine.

These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms present .

Properties

IUPAC Name

3-(2-chloroethoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO/c6-2-5-8-4-1-3-7/h1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKJOWJKHQXRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607438
Record name 3-(2-Chloroethoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1740-67-6
Record name 3-(2-Chloroethoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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